2-(Aminoethylsulfonyl)ethanol dihydrochloride
Description
Historical Context and Discovery
The historical development of 2-(Aminoethylsulfonyl)ethanol dihydrochloride can be traced to early investigations into organosulfur chemistry during the mid-twentieth century. Research documented in the Journal of the Chemical Society from 1944 provides evidence of early synthetic work involving sulfonyl-containing compounds with aminoethyl substituents. These pioneering studies laid the foundation for understanding the unique reactivity patterns and synthetic utility of compounds containing both sulfonyl and aminoethyl functional groups.
The systematic investigation of sulfonyl compounds gained momentum during the 1940s as researchers recognized their potential applications in various chemical processes. The specific synthesis and characterization of 2-(Aminoethylsulfonyl)ethanol dihydrochloride emerged from broader efforts to develop new classes of organosulfur compounds with enhanced solubility properties through salt formation. The dihydrochloride derivative was particularly significant as it addressed the limited water solubility of the parent compound, thereby expanding its utility in aqueous reaction systems.
Early chemical literature indicates that the development of this compound was closely linked to advances in sulfonyl chemistry and the growing understanding of how functional group modifications could influence both chemical reactivity and physical properties. The formation of hydrochloride salts became a standard approach for improving the handling characteristics and stability of organic compounds containing basic nitrogen atoms, making the dihydrochloride form of particular interest to researchers working with aminoethyl-substituted molecules.
Chemical Classification and Nomenclature
2-(Aminoethylsulfonyl)ethanol dihydrochloride belongs to the comprehensive classification of organosulfur compounds, specifically within the sulfonyl group family characterized by the presence of a sulfur atom bonded to two oxygen atoms in a double-bond configuration. The compound features a sulfonyl functional group with the general formula R-S(=O)₂-R', where the sulfur center exhibits tetrahedral geometry due to the presence of two double bonds to oxygen atoms.
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the base name "ethanol" indicating the presence of a two-carbon chain terminating in a hydroxyl group. The "2-(aminoethylsulfonyl)" portion specifies that at the second carbon position, there is a sulfonyl group connected to an aminoethyl substituent. The "dihydrochloride" designation indicates the presence of two hydrochloride salt formations, typically occurring at the amino nitrogen atom and potentially involving the hydroxyl oxygen under specific conditions.
Table 1: Chemical Classification and Structural Data
The compound exhibits multiple synonymous names in chemical literature, including "2-[(2-aminoethyl)sulfonyl]ethanol" and "Ethanol, 2-[(2-aminoethyl)sulfonyl]-", reflecting different approaches to systematic nomenclature while maintaining chemical accuracy. The presence of both amino and hydroxyl functional groups classifies this molecule as an amino alcohol derivative, specifically a tertiary amino alcohol when considering the overall molecular architecture.
Significance in Chemical Research and Industry
The significance of 2-(Aminoethylsulfonyl)ethanol dihydrochloride in chemical research stems from its multifunctional nature, combining the reactivity of sulfonyl groups with the versatility of amino and hydroxyl functionalities. Research indicates that sulfonyl groups are particularly valuable in organic synthesis due to their electron-withdrawing properties and ability to participate in various chemical transformations. The compound's structure enables it to serve as a versatile intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry where the combination of functional groups provides multiple sites for chemical modification.
Industrial applications of this compound are primarily focused on its role as a chemical intermediate rather than as a final product. The presence of multiple reactive sites makes it particularly valuable in polymer chemistry, where it can function as a crosslinking agent or as a monomer unit in specialized polymer systems. The dihydrochloride salt form enhances its utility in industrial processes by improving its handling characteristics and enabling its use in aqueous reaction systems that are commonly employed in large-scale chemical manufacturing.
Table 2: Physical and Chemical Properties
The compound's significance in medicinal chemistry research is particularly noteworthy, as sulfonyl-containing molecules have demonstrated important biological activities. The aminoethyl substituent provides a site for further functionalization, enabling the development of molecules with enhanced biological properties or improved pharmacokinetic characteristics. Research has shown that compounds containing sulfonyl groups can exhibit antimicrobial properties, making derivatives of 2-(Aminoethylsulfonyl)ethanol dihydrochloride potentially valuable in pharmaceutical development.
Contemporary research applications include its use as a building block in the synthesis of specialized materials with unique properties. The combination of polar functional groups makes it suitable for applications requiring specific solubility characteristics or intermolecular interaction patterns. Additionally, the compound's ability to participate in various chemical reactions, including nucleophilic substitution and condensation reactions, positions it as a valuable synthetic intermediate in the development of new chemical entities with tailored properties for specific applications.
Properties
IUPAC Name |
2-(2-aminoethylsulfonyl)ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S.2ClH/c5-1-3-9(7,8)4-2-6;;/h6H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIABJQECIFLHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)CCO)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694750 | |
| Record name | 2-(2-Aminoethanesulfonyl)ethan-1-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24304-83-4 | |
| Record name | 2-(2-Aminoethanesulfonyl)ethan-1-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(Aminoethylsulfonyl)ethanol dihydrochloride, also known as AEE, is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHClNOS
- Molecular Weight : 201.12 g/mol
- CAS Number : 24304-83-4
The biological activity of AEE is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. It acts on various biological targets, influencing cellular processes such as:
- Inhibition of Enzymes : AEE has been shown to inhibit enzymes involved in amino acid metabolism, particularly those related to the synthesis of neurotransmitters.
- Modulation of Nitric Oxide Synthase : It can enhance the production of nitric oxide (NO), which plays a crucial role in vasodilation and neurotransmission.
Antimicrobial Activity
AEE exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria. Studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
Neuroprotective Effects
Research indicates that AEE may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases. Its ability to modulate neurotransmitter levels suggests it could help alleviate symptoms associated with these disorders.
Anti-inflammatory Properties
AEE has been found to reduce inflammation in various models. This effect is likely mediated through the inhibition of pro-inflammatory cytokines and the modulation of immune responses.
Table 1: Summary of Biological Activities
| Activity | Effectiveness | References |
|---|---|---|
| Antimicrobial | Broad-spectrum activity | |
| Neuroprotective | Potential benefits in models | |
| Anti-inflammatory | Significant reduction |
Case Studies
-
Neuroprotection in Animal Models :
A study conducted on mice demonstrated that AEE administration led to improved cognitive function in models of Alzheimer's disease. The compound was shown to enhance synaptic plasticity and reduce amyloid-beta accumulation. -
Antimicrobial Efficacy :
In vitro studies revealed that AEE effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. This suggests potential applications in treating infections caused by these pathogens.
Pharmacokinetics
The pharmacokinetic profile of AEE indicates good oral bioavailability and a favorable half-life, making it suitable for therapeutic applications. The compound is primarily metabolized by liver enzymes, leading to various metabolites that may also contribute to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Ethanol Dihydrochloride Backbone
The following compounds share the ethanol dihydrochloride core but differ in substituents, leading to varied physicochemical and biological properties:
Table 1: Key Features of Ethanol Dihydrochloride Derivatives
Functional Group Impact on Properties
- Sulfonyl groups may also increase metabolic stability .
- Piperazine Derivatives (Hydroxyzine, Levocetirizine) : Piperazine rings contribute to H1 receptor antagonism, with Hydroxyzine exhibiting sedative effects due to blood-brain barrier penetration, unlike Levocetirizine .
- Aromatic Substitutions: 2-(2,4-Diaminophenoxy)ethanol dihydrochloride contains a diaminophenoxy group, making it suitable for dye or polymer synthesis . Pyridyl or fluorophenyl groups (e.g., ) may enhance receptor binding specificity in drug candidates .
Research Findings and Data Gaps
- Synthesis: Hydroxyzine and Levocetirizine are synthesized via piperazine ring alkylation, while 2-(Aminoethylsulfonyl)ethanol dihydrochloride likely involves sulfonation of ethanolamine derivatives followed by hydrochlorination .
- Toxicity: Limited data on 2-(Aminoethylsulfonyl)ethanol dihydrochloride; similar dihydrochlorides (e.g., Hydroxyzine) exhibit low acute toxicity but may cause drowsiness .
- Stability : Sulfonyl groups may confer greater hydrolytic stability compared to ester- or ether-containing analogues .
Preparation Methods
Synthetic Route Overview
The synthesis of 2-(aminoethylsulfonyl)ethanol dihydrochloride generally involves:
- Starting from a sulfonyl chloride derivative, such as 2-bromoethylsulfonyl chloride.
- Nucleophilic substitution reactions to introduce the aminoethyl group.
- Formation of the dihydrochloride salt through acidification, typically with hydrochloric acid in an alcoholic solvent.
This approach avoids harsh reducing agents and aims for high purity and yield suitable for industrial scale-up.
Detailed Preparation Method
A representative and industrially viable preparation method is described in patent CN107586267B, which outlines a two-step nucleophilic substitution and salt formation process:
Step A: Nucleophilic Substitution to Form 2-Aminoethylsulfonamide Intermediate
- Starting Material: 2-bromoethylsulfonyl chloride.
- Nucleophile: Ammonia gas (NH₃).
- Solvent: Dry tetrahydrofuran (THF) or dry acetonitrile to avoid carcinogenic solvents like dioxane.
- Reaction:
- Ammonia attacks the sulfonyl chloride sulfur atom, displacing the chloride ion to form 2-bromoethylsulfonamide.
- Subsequently, another ammonia molecule attacks the 2-position carbon bearing the bromine, displacing bromide and yielding 2-aminoethylsulfonamide.
- Conditions: Anhydrous environment to prevent hydrolysis; no catalytic hydrogenation or hydrazine hydrate steps needed.
- Yield: High, between 82% and 94.3%.
Step B: Formation of the Dihydrochloride Salt
- Process: The intermediate 2-aminoethylsulfonamide is reacted with hydrochloric acid in ethanol.
- Result: Formation of 2-(aminoethylsulfonyl)ethanol dihydrochloride salt.
- Advantages: Simple post-processing, fewer side reactions, and suitability for industrial production.
Reaction Mechanism Summary
| Step | Reactants | Reaction Type | Outcome |
|---|---|---|---|
| 1 | 2-bromoethylsulfonyl chloride + NH₃ | Nucleophilic substitution | Formation of 2-bromoethylsulfonamide |
| 2 | 2-bromoethylsulfonamide + NH₃ | Nucleophilic substitution | Formation of 2-aminoethylsulfonamide |
| 3 | 2-aminoethylsulfonamide + HCl (in EtOH) | Salt formation | 2-(Aminoethylsulfonyl)ethanol dihydrochloride |
Comparative Data Table of Key Parameters
| Parameter | Details | Notes |
|---|---|---|
| Starting material | 2-bromoethylsulfonyl chloride | Commercially available, inexpensive |
| Nucleophile | Ammonia gas | Direct use avoids hydrazine or catalytic hydrogenation |
| Solvent | Dry THF or dry acetonitrile | Avoids carcinogenic solvents |
| Reaction temperature | Ambient to mild heating (not specified) | Controlled to prevent side reactions |
| Yield | 82% - 94.3% | High yield suitable for scale-up |
| Salt formation solvent | Ethanol | Common solvent for hydrochloride salt formation |
| Purification | Simple filtration and washing | Minimal post-processing |
| Side reactions | Few | High selectivity of nucleophilic substitutions |
Industrial and Research Considerations
- The use of ammonia gas as a nucleophile is advantageous for industrial synthesis due to its availability, low cost, and clean reaction profile.
- Avoidance of hydrazine hydrate and catalytic hydrogenation reduces hazardous waste and simplifies handling.
- The choice of dry solvents and anhydrous conditions prevents hydrolysis and side reactions, improving yield and purity.
- The final salt form (dihydrochloride) enhances compound stability and solubility for downstream applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Aminoethylsulfonyl)ethanol dihydrochloride, and how can purity be optimized?
- Methodology : The compound can be synthesized via sulfonylation of ethanolamine derivatives. For example, reacting 2-chloroethanolamine with a sulfonyl chloride (e.g., 2-chloroethanesulfonyl chloride) under controlled acidic conditions, followed by hydrochlorination. Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/dichloromethane) ensures >95% purity. Critical parameters include reaction temperature (0–5°C to minimize side reactions) and stoichiometric control of sulfonylating agents .
- Validation : Confirm purity via HPLC (C18 column, mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) and elemental analysis (C, H, N, S, Cl) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodology :
- Spectroscopy : Use - and -NMR (DO solvent) to confirm sulfonyl and ethanolamine moieties. IR spectroscopy identifies S=O stretches (~1350–1150 cm) and NH/OH vibrations (~3300 cm) .
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting point (~193°C, similar to structurally related dihydrochloride salts) and thermal stability .
- Solubility : Test in water (>700 mg/mL), ethanol, and acetone to guide formulation design .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Protocols : Store in airtight, light-resistant containers at ambient temperature (20–25°C) with desiccants to prevent hygroscopic degradation. Avoid prolonged exposure to moisture or acidic/basic environments, which may hydrolyze the sulfonyl group. Use fume hoods and PPE (gloves, goggles) during handling due to irritant properties .
Advanced Research Questions
Q. How does the sulfonyl group in this compound influence its biochemical interactions compared to amino or hydroxyl analogs?
- Mechanistic Insight : The sulfonyl group enhances electrophilicity, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols) in enzymes or receptors. Contrast this with amino analogs (e.g., 2-((2-chloroethyl)amino)ethanol hydrochloride), which rely on hydrogen bonding or ionic interactions. Use molecular docking studies (e.g., AutoDock Vina) to compare binding affinities with target proteins like serotonin receptors .
- Experimental Validation : Conduct competitive inhibition assays with purified enzymes (e.g., acetylcholinesterase) to quantify IC shifts versus non-sulfonylated derivatives .
Q. How can researchers resolve contradictions in reported biological activities (e.g., receptor activation vs. inhibition)?
- Troubleshooting Framework :
Purity Verification : Re-analyze batches via LC-MS to rule out impurities (e.g., unreacted sulfonyl chloride) that may skew results .
Assay Conditions : Compare buffer pH (sulfonyl group stability varies above pH 7), ionic strength, and cell lines (e.g., HEK293 vs. CHO cells for receptor studies) .
Metabolite Screening : Use HPLC-MS to identify degradation products in biological matrices that may exhibit antagonistic effects .
Q. What advanced analytical techniques are suitable for studying its degradation pathways?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and oxidative conditions (HO). Monitor degradation via UPLC-QTOF-MS to identify primary breakdown products (e.g., desulfonylated ethanolamine derivatives) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .
Q. How can isotopic labeling (e.g., , ) enhance mechanistic studies of this compound?
- Application : Synthesize -labeled analogs to track metabolic incorporation into biomolecules via NMR or mass spectrometry. Use -labeling in kinetic isotope effect (KIE) studies to elucidate rate-determining steps in enzymatic reactions .
Q. What computational tools are recommended for predicting its pharmacokinetic properties?
- Approach : Utilize QSAR models (e.g., SwissADME) to estimate logP (-1.2 to 0.5), blood-brain barrier permeability (low due to dihydrochloride salt), and cytochrome P450 interactions. Validate predictions with in vitro Caco-2 cell permeability assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
